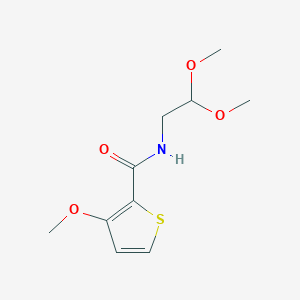

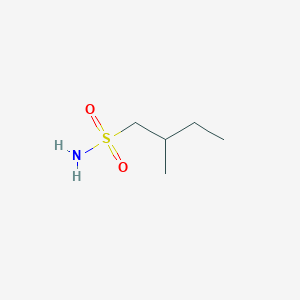

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide, also known as DMET, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMET is a thiophene derivative and belongs to the class of compounds known as heterocyclic compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Methoxythiophene derivatives have been synthesized for various applications, including the development of electrochromic materials and conducting polymers. For instance, aromatic polyamides with pendent dimethoxy-substituted triphenylamine units exhibit strong UV-vis absorption and photoluminescence spectra, suggesting their utility in electrochromic devices and as hole-transporting materials (Cha-Wen Chang & Guey‐Sheng Liou, 2008). Similarly, polymers derived from methoxythiophene units, like poly(4,4′-dimethoxybithiophene), demonstrate extraordinary redox and optical properties, making them suitable for applications in conducting materials and electrochromic devices (M. Dietrich & J. Heinze, 1991).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, methoxythiophene derivatives have been explored for their potential as therapeutic agents. The synthesis of novel compounds incorporating methoxythiophene moieties has led to the discovery of molecules with promising anti-inflammatory, analgesic, and anti-cancer activities. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating methoxythiophene carboxamide structures, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). This highlights the potential of methoxythiophene derivatives in the development of new therapeutic agents.

Chemical Synthesis and Reactivity

Methoxythiophene derivatives are also pivotal in the development of synthetic methodologies. For instance, novel synthetic approaches have been developed for the preparation of N-methoxy-N-methylamides, compounds of significant interest in organic synthesis and pharmaceutical chemistry. These methodologies enable the efficient synthesis of Weinreb amides, crucial intermediates for the synthesis of various ketones (Jae In Lee, 2007). The versatility of methoxythiophene derivatives in chemical synthesis underscores their importance in advancing organic chemistry and drug discovery efforts.

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-13-7-4-5-16-9(7)10(12)11-6-8(14-2)15-3/h4-5,8H,6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUSMYEACSBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)